molecular formula C21H18N4O2S B2541675 (Z)-N-(1-(1-cyano-2-oxo-2-(piperidin-1-yl)ethylidene)-1H-isoindol-3-yl)thiophene-2-carboxamide CAS No. 885182-53-6

(Z)-N-(1-(1-cyano-2-oxo-2-(piperidin-1-yl)ethylidene)-1H-isoindol-3-yl)thiophene-2-carboxamide

Cat. No. B2541675
CAS RN: 885182-53-6
M. Wt: 390.46
InChI Key: SIEBIGBQMNAWKR-VLGSPTGOSA-N
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Description

(Z)-N-(1-(1-cyano-2-oxo-2-(piperidin-1-yl)ethylidene)-1H-isoindol-3-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C21H18N4O2S and its molecular weight is 390.46. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(1-(1-cyano-2-oxo-2-(piperidin-1-yl)ethylidene)-1H-isoindol-3-yl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(1-(1-cyano-2-oxo-2-(piperidin-1-yl)ethylidene)-1H-isoindol-3-yl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Metabolism and Pharmacokinetics

The cytochrome P450 (CYP) enzymes metabolize a diverse array of drugs, and understanding the selectivity of chemical inhibitors against these enzymes is crucial for predicting drug-drug interactions. Although the specific compound is not directly studied, the importance of thiophene and piperidine rings, as seen in its structure, is evident in the context of CYP enzyme inhibition. For instance, various inhibitors for CYP isoforms have been identified, highlighting the significance of structural motifs present in the compound of interest for potential applications in drug metabolism studies (Khojasteh et al., 2011).

Antimicrobial and Antitubercular Activity

Thiophene analogues have been synthesized and evaluated for potential carcinogenicity and, by extension, bioactivity. This research underscores the relevance of thiophene derivatives in the development of new therapeutic agents (Ashby et al., 1978). Additionally, the antitubercular activity of certain hydrazinecarboxamide derivatives, which share structural similarities with the core compound, has been demonstrated, providing a basis for exploring similar compounds in antimicrobial research (Asif, 2014).

Neuropharmacological Applications

Compounds containing piperidine and thiophene rings have been identified as potential leads for the synthesis of novel central nervous system (CNS) acting drugs. These findings suggest that the compound may hold value in the development of new therapeutic agents targeting CNS disorders (Saganuwan, 2017).

Synthesis of N-Heterocycles

The synthesis of N-heterocycles, including piperidines and pyrrolidines, through methodologies involving chiral sulfinamides, highlights the utility of compounds bearing structural similarities to the compound in constructing complex molecular architectures. This area of research is crucial for the development of new drugs and materials (Philip et al., 2020).

properties

IUPAC Name

N-[(3Z)-3-(1-cyano-2-oxo-2-piperidin-1-ylethylidene)isoindol-1-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c22-13-16(21(27)25-10-4-1-5-11-25)18-14-7-2-3-8-15(14)19(23-18)24-20(26)17-9-6-12-28-17/h2-3,6-9,12H,1,4-5,10-11H2,(H,23,24,26)/b18-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEBIGBQMNAWKR-VLGSPTGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(=C2C3=CC=CC=C3C(=N2)NC(=O)C4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)/C(=C\2/C3=CC=CC=C3C(=N2)NC(=O)C4=CC=CS4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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